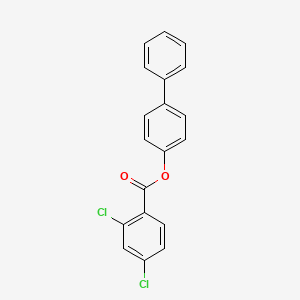

BIPHENYL-4-YL 2,4-DICHLOROBENZOATE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-phenylphenyl) 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2O2/c20-15-8-11-17(18(21)12-15)19(22)23-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNCLLVBBYIFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Potential Biological Activity of Biphenyl-4-yl 2,4-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-yl 2,4-dichlorobenzoate is an aromatic ester which, based on the known bioactivities of its constituent chemical moieties, presents as a compound of interest for further investigation, particularly in the field of oncology. The biphenyl group is a common scaffold in a variety of biologically active compounds, while the 2,4-dichlorobenzoyl moiety is present in molecules known to exhibit antimitotic activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a detailed protocol for its synthesis, and a discussion of its potential biological activities and mechanisms of action based on structurally related compounds.

Chemical Properties

Physicochemical Data of Precursors

The following tables summarize the key physicochemical properties of the starting materials required for the synthesis of this compound.

Table 1: Physicochemical Properties of 4-Hydroxybiphenyl

| Property | Value | Reference |

| IUPAC Name | [1,1'-Biphenyl]-4-ol | [1] |

| Synonyms | 4-Phenylphenol, p-Phenylphenol | [1] |

| CAS Number | 92-69-3 | [2][3] |

| Molecular Formula | C₁₂H₁₀O | [2] |

| Molecular Weight | 170.21 g/mol | [2][3] |

| Appearance | Nearly white crystals | [4] |

| Melting Point | 164-166 °C | [2][3] |

| Boiling Point | 321 °C | [2][3] |

| Solubility | Soluble in methanol, oxygenated solvents.[1][3] Very slightly soluble in water.[5] |

Table 2: Physicochemical Properties of 2,4-Dichlorobenzoic Acid

| Property | Value | Reference |

| IUPAC Name | 2,4-Dichlorobenzoic acid | [6] |

| CAS Number | 50-84-0 | [6] |

| Molecular Formula | C₇H₄Cl₂O₂ | [6] |

| Molecular Weight | 191.01 g/mol | [6] |

| Appearance | White to slightly yellowish powder | [6] |

| Melting Point | 157-160 °C | [7] |

| Boiling Point | Sublimes | [6] |

| Solubility | Limited solubility in water (0.1-1 g/L at room temperature).[8] Soluble in ethanol, acetone, and ethyl acetate.[8] |

Predicted Properties of this compound

Based on the structures of the precursors, the properties of the final ester can be estimated.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| IUPAC Name | [1,1'-Biphenyl]-4-yl 2,4-dichlorobenzoate |

| Molecular Formula | C₁₉H₁₂Cl₂O₂ |

| Molecular Weight | 343.21 g/mol |

| Appearance | Likely a white to off-white solid. |

| Melting Point | Expected to be a solid at room temperature with a melting point likely above 100 °C. |

| Solubility | Expected to be insoluble in water and soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Predicted Spectral Data

While experimental spectra for this compound are not available, the expected spectral characteristics can be inferred.

Table 4: Predicted Spectral Data for this compound

| Technique | Predicted Features | Reference |

| ¹H NMR | Aromatic protons of the biphenyl and dichlorobenzoyl groups would appear in the range of δ 7.0-8.5 ppm. | [9][10] |

| ¹³C NMR | Aromatic carbons would be observed between δ 120-155 ppm. The ester carbonyl carbon would be expected around δ 160-170 ppm. | [11][12] |

| IR Spectroscopy | A strong ester carbonyl (C=O) stretch is expected between 1715-1730 cm⁻¹ due to conjugation with the aromatic ring.[13][14][15][16][17] Two C-O stretching bands are anticipated in the 1000-1300 cm⁻¹ region.[13][14][15][16][17] | |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, there will be characteristic M+2 and M+4 peaks with a specific isotopic abundance pattern.[3][7][8][18][19] |

Experimental Protocols

Synthesis of this compound via Steglich Esterification

A reliable method for the synthesis of this compound is the Steglich esterification, which is a mild and efficient method for forming esters from carboxylic acids and alcohols.[20][21][22][23][24]

Materials:

-

4-Hydroxybiphenyl

-

2,4-Dichlorobenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybiphenyl (1.0 eq) and 2,4-dichlorobenzoic acid (1.1 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Potential Biological Activity and Signaling Pathways (Inferred)

The biological activity of this compound has not been explicitly reported. However, based on the known activities of structurally related compounds, it is plausible to hypothesize its potential as an anticancer agent.

Biphenyl derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[15][16][25][26][27][28] Specifically, some biphenyl compounds have shown potent cytotoxic effects against various cancer cell lines.[26][27]

Furthermore, compounds containing a 2,4-dichlorobenzyl moiety have been identified as antimitotic agents that inhibit tubulin polymerization.[29] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Therefore, it is hypothesized that this compound may act as an antimitotic agent, inhibiting tubulin polymerization and inducing apoptosis in cancer cells.

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound, based on the known effects of related compounds.

Caption: Hypothetical mechanism of action for this compound.

Suggested Experimental Workflows

To investigate the potential anticancer activity of this compound, a series of in vitro assays can be performed.

General Experimental Workflow

The following diagram outlines a typical workflow for the initial biological evaluation of a novel compound like this compound.

Caption: A general experimental workflow for evaluating the anticancer potential.

Detailed Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][29][30][31][32]

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

This assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.[1][4][6][25][30]

Procedure:

-

Use a commercially available tubulin polymerization assay kit.

-

Reconstitute purified tubulin in a polymerization buffer.

-

In a 96-well plate, add various concentrations of this compound.

-

Add the tubulin solution to the wells to initiate polymerization at 37°C.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Compare the polymerization curves of the treated samples to a control to determine the inhibitory effect of the compound.

Conclusion

This compound is a molecule with significant potential for biological activity, particularly as an anticancer agent. This technical guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a detailed synthesis protocol, and a rationale for its investigation as an antimitotic agent. The provided experimental workflows offer a clear path for the initial biological evaluation of this promising compound. Further research is warranted to synthesize and experimentally validate the properties and biological activities of this compound.

References

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 4. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4'-Heptyl-4-biphenylcarboxylic acid p-cyanophenyl ester(58573-95-8) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Biphenyl(92-52-4) 13C NMR [m.chemicalbook.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. IR Spectrum: Esters [quimicaorganica.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 20. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 21. Steglich Esterification [organic-chemistry.org]

- 22. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 26. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. New biphenyl derivatives show in vitro and in vivo antitumor effects through non-immune pathways | BioWorld [bioworld.com]

- 29. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 30. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. MTT (Assay protocol [protocols.io]

What is the CAS number for Biphenyl-4-yl 2,4-dichlorobenzoate?

1. Introduction

This document addresses the request for an in-depth technical guide on Biphenyl-4-yl 2,4-dichlorobenzoate. The objective was to provide a comprehensive overview of this compound, including its Chemical Abstracts Service (CAS) number, quantitative data, detailed experimental protocols, and relevant signaling pathways.

2. Core Findings: CAS Number and Data Availability

The searches yielded information for structurally related but distinct compounds, such as:

-

4-(2-((4-methoxy-anilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate (CAS: 868547-76-6)

-

2,4-dichlorophenyl 2,4-dichlorobenzoate (CAS: 314753-56-5)

-

4-(2-dodecanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate (CAS: 477728-46-4)

The absence of a unique identifier for "this compound" suggests that it is either a novel compound, a rarely synthesized intermediate, or is referenced under a different nomenclature not readily indexed. Without a definitive CAS number, it is not feasible to retrieve the specific, verified quantitative data, experimental protocols, or biological pathway information required for a comprehensive technical guide.

3. General Information on Related Compounds

While specific data for the requested molecule is unavailable, the constituent moieties, biphenyl and 2,4-dichlorobenzoate, are well-characterized in chemical and pharmaceutical research.

-

Biphenyl Derivatives: These compounds are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. They are considered a "privileged structure" in medicinal chemistry due to their prevalence in bioactive molecules.

-

Dichlorobenzoate Esters: Chlorinated aromatic compounds are common in agrochemicals and pharmaceuticals. The substitution pattern on the benzoic acid ring significantly influences the compound's reactivity and biological interactions.

4. Hypothetical Synthesis Workflow

Should a researcher wish to synthesize this compound, a potential synthetic route would likely involve an esterification reaction. The following diagram illustrates a generalized workflow for this type of synthesis.

Due to the lack of a registered CAS number and the corresponding absence of published data, it is not possible to provide the requested in-depth technical guide for this compound. The information presented here for related compounds and a hypothetical synthesis route is for informational purposes only and should not be substituted for experimentally validated data. Further research, including novel synthesis and characterization, would be required to establish the properties and potential applications of this specific molecule.

Synthesis of Biphenyl-4-yl 2,4-dichlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Biphenyl-4-yl 2,4-dichlorobenzoate is a chemical compound with potential applications in various fields, including materials science and as an intermediate in the synthesis of more complex molecules. Its structure, combining a biphenyl moiety with a dichlorinated benzoic acid ester, suggests properties that may be of interest in the development of new materials or biologically active compounds. This guide focuses on the chemical synthesis of this target molecule.

Synthesis Pathway Overview

The most direct and industrially scalable synthesis route for this compound is the acylation of 4-phenylphenol with 2,4-dichlorobenzoyl chloride. This reaction is a classic example of ester formation from an alcohol (in this case, a phenol) and an acyl chloride. The general reaction is depicted below:

General Reaction Scheme

The synthesis can be broken down into two main stages:

-

Preparation of Starting Materials: Synthesis of 4-phenylphenol and 2,4-dichlorobenzoyl chloride.

-

Esterification: The reaction of 4-phenylphenol and 2,4-dichlorobenzoyl chloride to yield the final product.

Preparation of Starting Materials

4-Phenylphenol (4-Hydroxybiphenyl)

4-Phenylphenol is a commercially available solid. Should a laboratory synthesis be required, one common method is the Suzuki coupling of 4-iodophenol with phenylboronic acid.

Table 1: Properties of 4-Phenylphenol

| Property | Value |

| CAS Number | 92-69-3 |

| Molecular Formula | C₁₂H₁₀O |

| Molecular Weight | 170.21 g/mol |

| Melting Point | 164-167 °C |

| Boiling Point | 305-308 °C |

| Appearance | White to off-white crystalline solid |

2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzoyl chloride is a reactive acylating agent, also commercially available. It is typically synthesized from 2,4-dichlorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Table 2: Properties of 2,4-Dichlorobenzoyl Chloride

| Property | Value |

| CAS Number | 89-75-8 |

| Molecular Formula | C₇H₃Cl₃O |

| Molecular Weight | 209.46 g/mol |

| Melting Point | 16-18 °C |

| Boiling Point | 243 °C |

| Appearance | Colorless to light yellow liquid |

Experimental Protocol: Synthesis of this compound

Disclaimer: The following protocol is a generalized procedure based on standard organic synthesis techniques for esterification reactions involving acyl chlorides and phenols. It has not been sourced from a specific publication detailing the synthesis of this compound and should be adapted and optimized as necessary.

Materials and Reagents

-

4-Phenylphenol

-

2,4-Dichlorobenzoyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

A tertiary amine base (e.g., triethylamine or pyridine)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated sodium bicarbonate (aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethanol, hexanes/ethyl acetate mixture)

Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-phenylphenol (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add a tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Addition of Acyl Chloride: Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane to the reaction mixture. The addition is typically done dropwise at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid solution (e.g., 1 M HCl).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) to yield this compound as a solid.

Quantitative Data

Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

Signaling Pathways

Currently, there is no readily available information in the scientific literature to suggest a known and characterized signaling pathway directly involving this compound. Further research would be required to investigate its biological activity and potential interactions with cellular signaling cascades.

Conclusion

This technical guide has outlined a robust and feasible synthesis route for this compound via the esterification of 4-phenylphenol with 2,4-dichlorobenzoyl chloride. While detailed experimental data for this specific compound is not widely published, the provided protocol, based on fundamental organic chemistry principles, offers a solid foundation for its synthesis in a laboratory setting. Further research is warranted to fully characterize the compound and explore its potential applications.

An In-depth Technical Guide on the Putative Mechanism of Action of Biphenyl-4-yl 2,4-dichlorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, the specific mechanism of action of Biphenyl-4-yl 2,4-dichlorobenzoate has not been extensively characterized in publicly available literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of its constituent chemical moieties: the biphenyl group and the 2,4-dichlorobenzoate group. The experimental protocols described herein are proposed as a means to validate these hypotheses.

Introduction

This compound is an aromatic ester composed of a biphenyl moiety linked to a 2,4-dichlorobenzoic acid. The biphenyl scaffold is a recognized "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The 2,4-dichlorobenzoate component is a halogenated aromatic acid, derivatives of which have been explored for various applications, including as herbicides and for their potential as enzyme inhibitors.[5][6] This guide will explore the potential mechanisms of action of the parent compound by dissecting the known activities of these two key components.

Hypothesized Mechanisms of Action

Based on the functional groups present in this compound, we propose three primary putative mechanisms of action:

-

Anticancer Activity via Tubulin Polymerization Inhibition: A significant number of biphenyl-containing compounds exhibit potent anticancer activity.[3][7][8] A well-documented mechanism for some of these compounds is the disruption of microtubule dynamics by inhibiting the polymerization of tubulin. This leads to mitotic arrest and ultimately apoptosis in cancer cells.

-

Antimicrobial Activity: Biphenyl derivatives have been reported to possess broad-spectrum antimicrobial activity.[1][9][10] The lipophilic nature of the biphenyl group may facilitate interaction with and disruption of microbial cell membranes, while the dichlorinated ring could interfere with essential enzymatic processes within the pathogen.

-

Enzyme Inhibition: Derivatives of 2,4-dichlorobenzoic acid have been shown to inhibit enzymes such as α-glucosidase and α-amylase.[6] It is plausible that this compound could act as an inhibitor for a range of enzymes, where the biphenyl group contributes to the binding affinity and selectivity.

Data Presentation: Biological Activities of Related Compounds

The following tables summarize the reported biological activities of compounds structurally related to the two core moieties of this compound.

Table 1: Anticancer and Antimicrobial Activities of Biphenyl Derivatives

| Compound Class | Specific Example | Biological Activity | Reported IC50/MIC | Cell Lines/Organisms | Reference |

| Hydroxylated Biphenyls | Compound 11 | Antiproliferative | 1.7 ± 0.5 μM | Melanoma cells | [11] |

| Biphenyl-based quinolines | DPDQ-3a | Anticancer | Lower than cisplatin | Lung (A549), colorectal (DLD1), breast (MCF-7) | [3] |

| Biphenyl Carboxamides | Compound 4h | Anticancer | 29.33% cell viability at 100 µg/mL | Human liver cancer (HepG2) | [12] |

| Biphenyl Carboxamides | Compound 4h | Antibacterial | Potent | E. coli, S. aureus | [12] |

| Oxadiazole-biphenyls | Compound 6l | Antibacterial | - | Bacillus subtilis, Staphylococcus aureus | [9] |

| Oxadiazole-biphenyls | Compound 6l | Antifungal | - | Candida albicans, Aspergillus niger | [9] |

Table 2: Bioactivities of 2,4-Dichlorobenzoic Acid Derivatives

| Compound Class | Specific Example | Biological Activity | Reported IC50 | Target | Reference |

| Sulfamoylbenzoic Acids | Compound 3c | α-amylase inhibition | 3-fold more active than acarbose | α-amylase | [6] |

| Sulfamoylbenzoic Acids | Compound 3c | α-glucosidase inhibition | 5-times more active than acarbose | α-glucosidase | [6] |

| Benzoic Acid Derivative | 2,4-Dichlorobenzoic acid | Herbicide | - | Plant hormone production | [5] |

Proposed Experimental Protocols

To investigate the hypothesized mechanisms of action, the following experimental protocols are suggested.

In Vitro Anticancer Activity Assessment

4.1.1 Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

-

Methodology:

-

Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

4.1.2 Tubulin Polymerization Inhibition Assay

-

Objective: To determine if this compound inhibits the polymerization of tubulin.[13][14][15][16][17]

-

Methodology:

-

Use a commercially available tubulin polymerization assay kit (fluorescence or absorbance-based).

-

Reconstitute purified tubulin (>99% pure) in the provided buffer.

-

In a 96-well plate, add varying concentrations of this compound. Include paclitaxel as a polymerization enhancer (positive control) and nocodazole or vinblastine as a polymerization inhibitor (positive control).

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

Antimicrobial Activity Assessment

4.2.1 Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[18][19][20][21]

-

Methodology:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

4.2.2 Disk Diffusion Assay

-

Objective: To qualitatively assess the antimicrobial activity of this compound.[9][18][21]

-

Methodology:

-

Prepare an agar plate uniformly inoculated with the test microorganism.

-

Impregnate sterile paper disks with a known concentration of this compound.

-

Place the disks on the surface of the agar.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of inhibition around the disk.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed anticancer mechanism via tubulin polymerization inhibition.

Caption: Proposed experimental workflow for mechanism of action validation.

Conclusion

While the definitive mechanism of action for this compound remains to be elucidated, the known biological activities of its constituent biphenyl and 2,4-dichlorobenzoate moieties provide a strong foundation for targeted investigation. The proposed primary mechanisms of anticancer activity via tubulin polymerization inhibition and broad-spectrum antimicrobial activity are compelling starting points for future research. The experimental protocols detailed in this guide offer a clear path forward for researchers to systematically evaluate these hypotheses and uncover the therapeutic potential of this compound. Further studies may also explore its potential as an enzyme inhibitor, leveraging the known activities of dichlorobenzoic acid derivatives. The modular nature of this molecule also presents opportunities for synthetic chemists to generate analogues with enhanced potency and selectivity.

References

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Facile synthesis and biological evaluation of novel symmetrical biphenyls as Antitumor Agents - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 8. indianchemicalsociety.com [indianchemicalsociety.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synthesis-in-silico-molecular-modeling-and-in-vitro-pharmacological-evaluations-of-biphenyl-4-carboxamide-derivatives - Ask this paper | Bohrium [bohrium.com]

- 13. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 14. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 15. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]

- 21. mdpi.com [mdpi.com]

Technical Guide: Solubility Profiling of Biphenyl-4-yl 2,4-dichlorobenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The determination of a compound's solubility in various solvents is a critical preliminary step in drug discovery and development, influencing everything from formulation to bioavailability. This guide addresses the solubility of Biphenyl-4-yl 2,4-dichlorobenzoate. Due to the limited availability of public domain data for this specific molecule, this document provides a framework for its anticipated solubility based on its constituent chemical moieties. Furthermore, it outlines a comprehensive, standardized experimental protocol for determining its solubility, ensuring researchers can generate reliable and reproducible data.

Introduction to this compound

This compound is an aromatic ester. Its structure consists of a biphenyl group linked via an ester bond to a 2,4-dichlorobenzoate moiety. The biphenyl component renders the molecule largely nonpolar and hydrophobic, while the ester and chloro groups add some polarity. Understanding the solubility of this compound is essential for its handling, formulation, and potential application in various scientific contexts.

Based on its structure, the solubility of this compound is expected to be low in aqueous solutions. The parent compound, biphenyl, is insoluble in water but soluble in many common organic solvents[1]. The addition of the dichlorobenzoate ester group is unlikely to alter this characteristic significantly. Therefore, it is predicted to be soluble in a range of organic solvents, particularly those with moderate to low polarity.

Predicted Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol, Ethanol) | Low to Moderate | The biphenyl structure is highly hydrophobic. While some solubility may be observed in alcohols like ethanol due to the ester group, it is expected to be very low in water[1][2]. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents are effective at solvating a wide range of organic molecules and are expected to be good solvents for this compound. |

| Nonpolar (e.g., Toluene, Hexane, Benzene) | Moderate to High | The large, nonpolar biphenyl moiety suggests good solubility in nonpolar and aromatic hydrocarbon solvents[1][2]. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | High | Chlorinated solvents are generally effective for dissolving compounds with chlorinated functional groups and aromatic rings. |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol outlines the necessary steps to quantify the solubility of this compound in a given solvent.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure equilibrium is reached with the undissolved solute.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet any remaining suspended solid particles.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

-

Filter the aliquot through a syringe filter to remove any fine particulates.

-

Dilute the filtered sample gravimetrically or volumetrically with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualized Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While direct, published solubility data for this compound is scarce, its molecular structure provides a strong basis for predicting its behavior in various solvents. It is anticipated to have poor aqueous solubility but good solubility in common organic solvents. For researchers requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a robust and standardized method for its determination. This foundational data is indispensable for advancing research and development involving this compound.

References

Biphenyl-4-yl 2,4-dichlorobenzoate: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of Biphenyl-4-yl 2,4-dichlorobenzoate, a novel ester compound. In the absence of direct experimental data, this document synthesizes information from published literature on its constituent chemical moieties—biphenyl-4-ol and 2,4-dichlorobenzoic acid—and their derivatives to forecast its potential pharmacological profile. This guide outlines plausible therapeutic applications, suggests detailed experimental protocols for validation, and presents hypothetical mechanisms of action through signaling pathway diagrams. The objective is to furnish a foundational resource for researchers and drug development professionals interested in the exploration of this and similar compounds.

Introduction

This compound is an aromatic ester which, to date, has not been extensively studied for its biological activities. Its structure, combining a biphenyl group with a dichlorinated benzoic acid, suggests a potential for a range of pharmacological effects. The biphenyl moiety is a well-established pharmacophore present in numerous therapeutic agents with diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, derivatives of 2,4-dichlorobenzoic acid have demonstrated notable biological effects, particularly as antimicrobial and antidiabetic agents.[3] This guide explores the untapped potential of this compound by extrapolating from the known bioactivities of its structural analogs.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented below. These properties are estimated based on the known characteristics of biphenyl and 2,4-dichlorobenzoic acid.

| Property | Predicted Value |

| Molecular Formula | C₁₉H₁₂Cl₂O₂ |

| Molecular Weight | 359.21 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Predicted to be soluble in organic solvents and poorly soluble in water |

| Melting Point | Estimated to be in the range of 150-200 °C |

Predicted Biological Activities and Rationale

Based on the biological activities of structurally related compounds, this compound is predicted to exhibit the following activities:

Antimicrobial Activity

The presence of the 2,4-dichlorobenzoic acid moiety suggests potential antimicrobial properties. Various derivatives of 2,4-dichlorobenzoic acid have been synthesized and shown to possess activity against a range of bacterial and fungal pathogens.[3] The biphenyl scaffold is also a common feature in compounds with demonstrated antimicrobial effects.[2]

Anti-inflammatory Activity

Biphenyl derivatives are widely recognized for their anti-inflammatory effects.[1][4] For instance, fenbufen and flurbiprofen are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that contain a biphenyl core structure.[1] The mechanism of action for many of these compounds involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Anticancer Activity

A number of biphenyl derivatives have been investigated for their potential as anticancer agents.[2] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer. Chalcones containing a 2,4-dichlorobenzenesulfonamide moiety have also shown notable anticancer effects.[5]

Antidiabetic Activity

Derivatives of 2,4-dichlorobenzoic acid have been reported to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[3] Inhibition of these enzymes can help to control postprandial hyperglycemia, a key aspect of managing diabetes mellitus.

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following tables summarize the reported activities of structurally similar compounds to provide a basis for comparison and to guide future experimental work.

Table 1: Antidiabetic Activity of 2,4-Dichlorobenzoic Acid Derivatives [3]

| Compound | Target Enzyme | IC₅₀ (µM) |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-glucosidase | ~3x more potent than acarbose |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-amylase | ~5x more potent than acarbose |

| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-glucosidase | 10.13 |

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-amylase | 1.52 |

Table 2: Anticancer Activity of Chalcone Derivatives with a 2,4-Dichlorobenzenesulfonamide Moiety [5]

| Compound | Cell Line | IC₅₀ (µg/mL) |

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | HeLa | 0.89 - 9.63 |

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | HL-60 | 0.89 - 9.63 |

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | AGS | 0.89 - 9.63 |

Proposed Experimental Protocols

The following are generalized experimental protocols that can be adapted to investigate the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the esterification of 4-hydroxybiphenyl with 2,4-dichlorobenzoyl chloride.

-

Materials: 4-hydroxybiphenyl, 2,4-dichlorobenzoyl chloride, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve 4-hydroxybiphenyl and the base in the aprotic solvent in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2,4-dichlorobenzoyl chloride in the same solvent to the reaction mixture with stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

-

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for each microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

-

Objective: To assess the inhibitory effect of the compound on cyclooxygenase (COX-1 and COX-2) enzymes.

-

Procedure:

-

Use a commercial COX inhibitor screening assay kit.

-

Prepare a range of concentrations of this compound.

-

Add the compound to the reaction wells containing either COX-1 or COX-2 enzyme and arachidonic acid as the substrate.

-

Incubate the reaction mixture according to the manufacturer's instructions.

-

Measure the production of prostaglandin H2 (PGH2) or other downstream products using a suitable detection method (e.g., colorimetric or fluorometric).

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

-

Visualizations: Workflows and Potential Mechanisms

To visually represent the proposed research strategy and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Caption: Workflow for Synthesis and Biological Evaluation.

Caption: Hypothetical Anti-inflammatory Mechanism of Action.

Conclusion

While this compound remains an uncharacterized compound, a systematic evaluation of its constituent moieties strongly suggests a promising profile for biological activity. This technical guide serves as a foundational document to stimulate and direct future research. The predicted antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties warrant experimental validation. The proposed synthetic route and bioassays provide a clear path forward for researchers to unlock the therapeutic potential of this and related novel chemical entities. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial in advancing these preliminary predictions toward tangible therapeutic applications.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of Biphenyl-4-yl 2,4-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of Biphenyl-4-yl 2,4-dichlorobenzoate. Due to the absence of experimentally determined data for this specific compound in publicly available literature, this document outlines the known thermochemical properties of its constituent precursors, 4-hydroxybiphenyl and 2,4-dichlorobenzoic acid. Furthermore, it details the standardized experimental protocols that would be employed for the determination of its thermochemical characteristics. A discussion of computational methods for the estimation of these properties is also included to provide a comprehensive theoretical framework.

Introduction

This compound is an ester combining the biphenyl-4-ol moiety with 2,4-dichlorobenzoic acid. Understanding the thermochemical properties of such molecules is crucial in various stages of drug development and chemical manufacturing, including synthesis, purification, formulation, and stability assessment. These properties, such as enthalpy of formation, enthalpy of combustion, and vapor pressure, govern the energy changes associated with chemical reactions and phase transitions, directly impacting process design, safety, and material handling.

This whitepaper serves as a foundational resource for researchers. In the absence of direct experimental data for this compound, we present a detailed analysis of its precursors and a guide to the methodologies required for the empirical determination of its thermochemical profile.

Thermochemical Data of Precursors

To establish a baseline for estimating the properties of this compound, it is instructive to examine the known thermochemical data of its precursors: 4-hydroxybiphenyl and 2,4-dichlorobenzoic acid.

4-Hydroxybiphenyl

4-Hydroxybiphenyl, also known as 4-phenylphenol, is a solid organic compound. Its thermochemical and physical properties are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C₁₂H₁₀O | - |

| Molecular Weight | 170.21 | g/mol |

| Melting Point | 164-165 | °C |

| Boiling Point | 305-308 | °C |

| Vapor Pressure | 1.8 x 10⁻⁵ | mmHg at 25°C |

| Enthalpy of Combustion (ΔcH°solid) | -6067 | kJ/mol[1] |

| Enthalpy of Formation (ΔfH°solid) | -84 | kJ/mol[1] |

2,4-Dichlorobenzoic Acid

| Property | Value | Units |

| Molecular Formula | C₇H₄Cl₂O₂ | - |

| Molecular Weight | 191.01 | g/mol |

| Melting Point | 157-160 | °C[2] |

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental procedures that would be utilized to determine the key thermochemical properties of this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a fundamental thermochemical property that can be determined with high precision using bomb calorimetry.[3][4][5]

Objective: To measure the heat released during the complete combustion of a known mass of this compound in a high-pressure oxygen environment.

Methodology:

-

Sample Preparation: A pellet of the high-purity crystalline sample (approximately 1 gram) is prepared using a pellet press. The exact mass of the pellet is determined using an analytical balance.

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard reference material, typically benzoic acid, under identical conditions.

-

Bomb Assembly: The sample pellet is placed in a crucible within the bomb. A fuse wire is attached to the electrodes, making contact with the sample to ensure ignition. A small, known amount of water is added to the bomb to ensure that the final products are in their standard states.

-

Combustion: The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm. The bomb is then placed in a calorimeter jacket containing a precisely measured quantity of water. The combustion is initiated by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored with a high-precision thermometer before, during, and after the combustion to determine the temperature change.

-

Data Analysis: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and sulfuric acid (if applicable) and the heat of combustion of the fuse wire. From the energy of combustion at constant volume (ΔcU°), the standard enthalpy of combustion at constant pressure (ΔcH°) can be calculated.

Determination of Vapor Pressure and Enthalpy of Sublimation via Knudsen Effusion

The vapor pressure of a solid is a measure of its tendency to sublime. The Knudsen effusion method is a reliable technique for determining low vapor pressures of solids.[6][7][8]

Objective: To measure the rate of mass loss of this compound due to effusion into a vacuum at a controlled temperature, and from this, to calculate its vapor pressure and enthalpy of sublimation.

Methodology:

-

Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice of known area.

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a stable, controlled temperature.

-

Mass Loss Measurement: The rate of mass loss of the sample is measured over time. This can be done by periodically weighing the cell or by using a quartz crystal microbalance to measure the mass of the effusing vapor that condenses on it.[9]

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

-

Enthalpy of Sublimation: By measuring the vapor pressure at several different temperatures, the standard enthalpy of sublimation (ΔsubH°) can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Estimation of Thermochemical Properties

In the absence of experimental data, computational chemistry provides valuable tools for the prediction of thermochemical properties.[10][11][12][13]

Ab Initio and Density Functional Theory (DFT) Methods: High-level quantum mechanical calculations can be used to predict the gas-phase enthalpy of formation. Composite methods like the Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods are designed to yield high accuracy.

Group Additivity Methods: These methods estimate thermochemical properties by summing the contributions of individual chemical groups within the molecule. While faster than quantum mechanical calculations, their accuracy depends on the availability of well-established group parameters. The properties of the precursors, 4-hydroxybiphenyl and 2,4-dichlorobenzoic acid, would be essential for a reliable group additivity estimation for this compound.

Visualizations

Logical Relationship of Precursors to Product

Experimental Workflow for Thermochemical Characterization

Conclusion

While direct experimental thermochemical data for this compound is not currently available, this technical guide provides a comprehensive framework for its study. The tabulated properties of its precursors, 4-hydroxybiphenyl and 2,4-dichlorobenzoic acid, offer a starting point for estimations. The detailed experimental protocols for bomb calorimetry and the Knudsen effusion method outline a clear path for the empirical determination of its key thermochemical parameters. Furthermore, the potential for computational prediction offers a parallel route for obtaining valuable insights. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a more thorough understanding and application of this compound.

References

- 1. p-Hydroxybiphenyl [webbook.nist.gov]

- 2. 2,4-Dichlorobenzoic acid | 50-84-0 [chemicalbook.com]

- 3. academic.oup.com [academic.oup.com]

- 4. biopchem.education [biopchem.education]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 7. azom.com [azom.com]

- 8. Knudsen cell - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PlumX [plu.mx]

- 11. libstore.ugent.be [libstore.ugent.be]

- 12. Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biphenyl-4-yl 2,4-dichlorobenzoate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability, synthesis, and characterization of Biphenyl-4-yl 2,4-dichlorobenzoate, a compound of interest for research and development. Due to its limited commercial availability as a stock chemical, this document provides a comprehensive overview of a feasible synthetic route and expected analytical data to facilitate its accessibility for scientific exploration.

Commercial Availability

Proposed Synthesis of this compound

The most direct and established method for the synthesis of this compound is the esterification of 4-hydroxybiphenyl with 2,4-dichlorobenzoyl chloride. This reaction is a classic example of Schotten-Baumann esterification, typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

-

4-hydroxybiphenyl

-

2,4-dichlorobenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-hydroxybiphenyl (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Addition of Acyl Chloride: Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Characterization Data (Predicted)

As no specific experimental data for this compound was found in the searched literature, the following tables provide predicted physicochemical properties and spectral data based on the analysis of structurally similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₉H₁₂Cl₂O₂ |

| Molecular Weight | 355.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 100-150 °C |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate. Insoluble in water. |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | Aromatic H (proton ortho to carbonyl) |

| ~7.6 - 7.7 | m | 4H | Aromatic H (biphenyl protons) |

| ~7.3 - 7.5 | m | 6H | Aromatic H (biphenyl and dichlorophenyl protons) |

| ~7.2 - 7.3 | d | 1H | Aromatic H (dichlorophenyl proton) |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 - 165 | Carbonyl (C=O) |

| ~150 - 152 | Aromatic C (C-O of biphenyl) |

| ~140 - 142 | Aromatic C (quaternary biphenyl C) |

| ~138 - 140 | Aromatic C (quaternary biphenyl C) |

| ~134 - 136 | Aromatic C (C-Cl) |

| ~132 - 134 | Aromatic C (C-Cl) |

| ~130 - 132 | Aromatic CH |

| ~128 - 130 | Aromatic CH |

| ~127 - 128 | Aromatic CH |

| ~126 - 127 | Aromatic CH |

| ~121 - 123 | Aromatic CH |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity |

| ~354, 356, 358 | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl) |

| ~170 | [C₁₂H₉O]⁺ (fragment from biphenyl-4-oxy cation) |

| ~173, 175 | [C₇H₃Cl₂O]⁺ (fragment from 2,4-dichlorobenzoyl cation) |

| ~152 | [C₁₂H₈]⁺ (biphenyl radical cation) |

Experimental Workflow and Logic

The overall process from obtaining the starting materials to characterizing the final product can be visualized as follows:

Caption: General experimental workflow for obtaining pure this compound.

This guide provides a foundational understanding for researchers to obtain and verify the identity and purity of this compound for their studies. It is recommended that all synthetic and analytical procedures be carried out by trained personnel in a suitable laboratory environment.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Biphenyl-4-yl 2,4-dichlorobenzoate

[For Research Use Only]

Abstract

This application note details a robust and sensitive isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Biphenyl-4-yl 2,4-dichlorobenzoate. The described protocol is intended for researchers, scientists, and professionals involved in drug development and quality control. The method utilizes a C18 column and a photodiode array (PDA) detector for accurate and precise measurements. All experimental procedures, including sample and standard preparation, are outlined, and the method's validation parameters are summarized in comprehensive tables.

Introduction

This compound is a compound of interest in various fields, including pharmaceutical and chemical research. A reliable analytical method is crucial for its accurate quantification in different matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method, which is widely applicable due to its efficiency and reproducibility.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | Shimadzu HPLC system or equivalent |

| Column | Luna C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Reagents and Standards

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A generic protocol for a solid sample is provided below:

-

Accurately weigh a representative portion of the sample.

-

Extract the analyte using a suitable solvent (e.g., acetonitrile) with the aid of sonication or vortexing.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilute the filtered extract with the mobile phase if necessary to bring the analyte concentration within the calibration range.

Method Validation Summary

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference at the retention time of the analyte |

Data Presentation

The quantitative data for a typical validation study is presented in the following tables.

Linearity

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15000 |

| 5 | 75000 |

| 10 | 152000 |

| 25 | 380000 |

| 50 | 760000 |

| 100 | 1510000 |

| Correlation Coefficient (R²) | 0.9998 |

Accuracy

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |

| 10 | 9.9 | 99.0 |

| 50 | 50.5 | 101.0 |

| 100 | 99.5 | 99.5 |

Precision

| Concentration (µg/mL) | Intra-day % RSD (n=6) | Inter-day % RSD (n=6) |

| 50 | 0.8 | 1.2 |

Limits of Detection and Quantification

| Parameter | Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The provided validation parameters demonstrate the robustness of the method. Researchers should perform a full method validation in their laboratory to ensure its suitability for their specific application.

Application Note: High-Sensitivity Detection and Quantification of Biphenyl-4-yl 2,4-dichlorobenzoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the detection and quantification of Biphenyl-4-yl 2,4-dichlorobenzoate in solution using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrumental parameters, and data analysis procedures suitable for high-throughput screening and quantitative analysis in research and drug development settings. The method utilizes a common non-polar capillary column for optimal separation and selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Introduction

This compound is a compound of interest in various fields, including environmental analysis and as a potential intermediate or impurity in pharmaceutical manufacturing. Accurate and reliable quantification of this analyte is crucial for quality control and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) offers the necessary selectivity and sensitivity for the analysis of such semi-volatile organic compounds. This document provides a comprehensive protocol for the determination of this compound.

Experimental Protocol

Materials and Reagents

-

Solvents: Hexane (GC grade or equivalent), Acetone (GC grade or equivalent)

-

Standards: this compound (analytical standard), Biphenyl-d10 (internal standard, 98 atom % D)[1][2]

-

Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps

Standard and Sample Preparation

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of Biphenyl-d10 and dissolve in 100 mL of hexane.

Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of hexane.

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the analyte stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.

Sample Preparation: For liquid samples, a liquid-liquid extraction (LLE) may be employed. For solid samples, a solid-phase extraction (SPE) may be necessary. The final extract should be dissolved in hexane. Spike the final sample extract with the internal standard to a final concentration of 1 µg/mL.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.

| GC Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms or equivalent) |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Temperature Program | Initial 80°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |

| MS Parameter | Condition |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temperature | 280 °C |

Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the samples is then determined from this calibration curve.

Data Presentation

Table 1: Key Quantitative Parameters for GC-MS Analysis

| Compound | Retention Time (min, Estimated) | Quantification Ion (m/z) | Confirmation Ion 1 (m/z) | Confirmation Ion 2 (m/z) |

| This compound | ~15.5 | 173 | 328 | 139 |

| Biphenyl-d10 (Internal Standard) | ~8.2 | 164 | 82 | - |

Note: Retention times are estimates and should be confirmed experimentally.

Predicted Mass Spectral Fragmentation of this compound:

The molecular ion [M]+• is expected at m/z 328 (for ³⁵Cl isotopes). Key fragmentation pathways in electron ionization mass spectrometry for esters often involve cleavage of the ester bond.[3] For this compound, the primary fragmentation is predicted to be the cleavage of the C-O bond of the ester, leading to the formation of the 2,4-dichlorobenzoyl cation at m/z 173 (base peak) and the biphenyl-4-oxy radical. The molecular ion at m/z 328 and the fragment from the biphenyl moiety at m/z 139 would serve as confirmation ions. This prediction is based on the fragmentation of similar structures like phenyl benzoate, where the benzoyl cation (m/z 105) is the base peak.[4][5]

Visualization of the Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The use of an internal standard ensures high accuracy and precision, making the method suitable for routine analysis in various research and industrial applications. The provided instrumental parameters can serve as a starting point for method development and can be further optimized based on specific matrix requirements and instrumentation.

References

- 1. Biphenyl D10, CAS No. 1486-01-7 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 2. Biphenyl-dââ (D, 98%) - Cambridge Isotope Laboratories, DLM-494-5 [isotope.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Benzoic acid, phenyl ester [webbook.nist.gov]

- 5. Benzoic acid, phenyl ester [webbook.nist.gov]

Application Notes and Protocols: Biphenyl-4-yl 2,4-dichlorobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Biphenyl-4-yl 2,4-dichlorobenzoate as a versatile starting material in organic synthesis. This compound serves as a stable precursor for the generation of valuable intermediates, namely 4-hydroxybiphenyl and 2,4-dichlorobenzoic acid derivatives, which are key building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The protocols detailed below describe key transformations of this compound, including hydrolysis, aminolysis, and transesterification.

Overview of Synthetic Applications

This compound is an ester that can be strategically employed to deliver two important chemical moieties: the biphenyl-4-ol core and the 2,4-dichlorobenzoyl group. The biphenyl scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents exhibiting activities such as anti-inflammatory, antimicrobial, anti-cancer, and anti-hypertensive properties.[1] Similarly, the 2,4-dichlorobenzoic acid motif is present in numerous bioactive compounds.

The primary applications of this compound as a starting material revolve around the cleavage of the ester bond to yield these constituent parts under controlled conditions. This allows for the subsequent derivatization of either the biphenyl alcohol or the carboxylic acid.

Logical Workflow for Derivative Synthesis

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the hydrolysis, aminolysis, and transesterification of this compound.

2.1. Protocol 1: Hydrolysis to 4-Hydroxybiphenyl and 2,4-Dichlorobenzoic Acid

This protocol describes the base-catalyzed hydrolysis of the ester to yield its constituent alcohol and carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (deionized)

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) to the solution.

-

Stir the reaction mixture at 60°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-